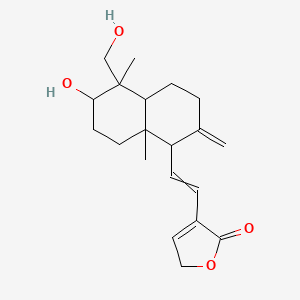
14-Deoxy-11,12-didehydroandrographolide
Descripción general
Descripción
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one is a natural product found in Andrographis paniculata and Andrographis with data available.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Alzheimer’s Disease
A study by (Fa et al., 2015) developed a novel fluorescent probe for β-amyloids, which are key indicators in Alzheimer's disease. This probe, synthesized using catalytic acylation, exhibited high binding affinities towards Aβ(1–40) aggregates, suggesting its potential use in the molecular diagnosis of Alzheimer’s disease.
Biological Activity in Insect Antifeedants
The compound described in a study by (Hundal & Martínez-Ripoll, 1996) shows interesting biological activity as an insect antifeedant. The molecular structure of the compound features fused six-membered rings and forms dimeric molecules through hydrogen bonds.
Rearrangement Studies of Naphthalene Derivatives
Research by (Green et al., 1994) investigated Claisen rearrangements of naphthalene derivatives, which are relevant for understanding the chemical behavior of complex naphthalene-based compounds, potentially including the one .
Asymmetric Synthesis for Chemical Compounds
A study by (Bringmann et al., 2003) focused on the asymmetric synthesis of a hydroxymethyl-naphthalene compound. Such synthetic methods are crucial for creating specific molecular configurations needed in various applications.
DNA Interaction and Docking Studies
Kurt et al. (2020) explored the interaction of similar naphthalene derivatives with DNA, alongside docking studies. This research, detailed in (Kurt et al., 2020), suggests potential applications in drug discovery and molecular biology.
Synthetic Studies on Sorigenins
The synthesis of naphtho-furan derivatives, as discussed by (Horii et al., 1962), provides insights into the chemical properties and potential applications of such compounds in various fields, including pharmacology and material science.
Total Synthesis of Sesterterpenic Compounds
Research by (Hagiwara & Uda, 1991) on the total synthesis of sesterterpenic compounds, which inhibit aldose reductase, highlights the potential for using similar naphthalene derivatives in medicinal chemistry.
Photoenolization Studies
A study on the photoenolization of methyl-naphthoquinone by (Chiang et al., 1997) provides insights into the photophysical properties of naphthalene derivatives, which can be crucial in developing light-responsive materials.
Potential Application in Inhibiting Plasmodium falciparum
Vah et al. (2022) synthesized and evaluated naphthalene derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. This is detailed in (Vah et al., 2022).
Propiedades
IUPAC Name |
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAJFVLHDIEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


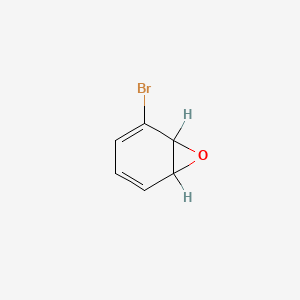



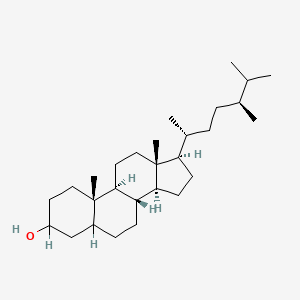
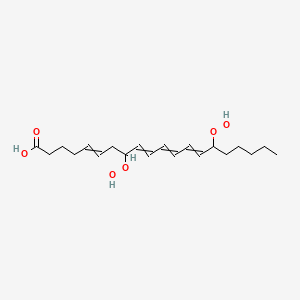
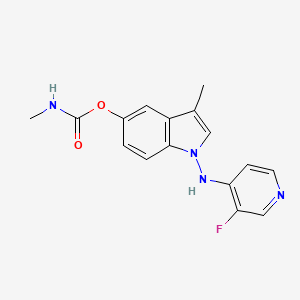
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)
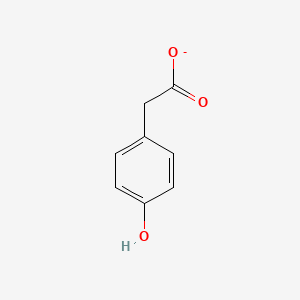
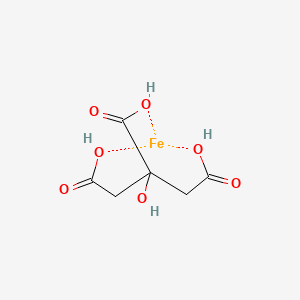
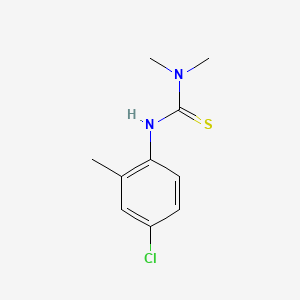
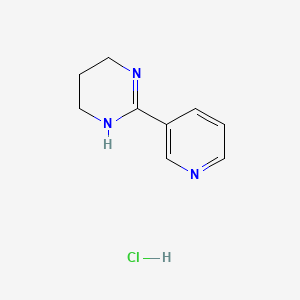
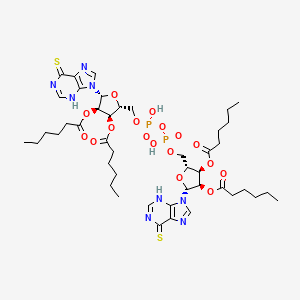
![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)
